N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea

Anticancer activity Thiourea–quinoxaline hybrids HCT-116 colon carcinoma

N-Methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea (CAS 866131-46-6) is a heterocyclic compound belonging to the thiourea class, incorporating a quinoxaline ring system conjugated to a phenyl linker and an N-methyl-substituted thiourea moiety. Its molecular formula is C₁₆H₁₄N₄S with a molecular weight of 294.4 g/mol, and computed physicochemical properties such as XLogP3-AA = 2.5, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 3 place it within drug-like chemical space.

Molecular Formula C16H14N4S
Molecular Weight 294.38
CAS No. 866131-46-6
Cat. No. B2434977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea
CAS866131-46-6
Molecular FormulaC16H14N4S
Molecular Weight294.38
Structural Identifiers
SMILESCNC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C16H14N4S/c1-17-16(21)19-12-6-4-5-11(9-12)15-10-18-13-7-2-3-8-14(13)20-15/h2-10H,1H3,(H2,17,19,21)
InChIKeyLKPOXZKRWJOAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea (CAS 866131-46-6): Structural Baseline for a Thiourea-Quinoxaline Hybrid


N-Methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea (CAS 866131-46-6) is a heterocyclic compound belonging to the thiourea class, incorporating a quinoxaline ring system conjugated to a phenyl linker and an N-methyl-substituted thiourea moiety . Its molecular formula is C₁₆H₁₄N₄S with a molecular weight of 294.4 g/mol, and computed physicochemical properties such as XLogP3-AA = 2.5, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 3 place it within drug-like chemical space . This compound is primarily marketed as a building block for medicinal chemistry and chemical biology research, not as a pre-optimized lead .

Why N-Methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea Cannot Be Replaced by Generic Thioureas or Unsubstituted Quinoxalines


Generic substitution fails because the biological activity of thiourea–quinoxaline hybrids is exquisitely dependent on three interconnected structural variables: (i) the position of substitution on the quinoxaline core, (ii) the electronic character of the phenyl linker, and (iii) the N-alkyl substitution pattern on the thiourea group . In this compound, the 2-position attachment to quinoxaline and the N-methyl group are non-trivial; SAR studies on structurally analogous quinoxalinyl–thiourea series reveal that even minor modifications—e.g., shifting the thiourea attachment from position 2 to position 6 on the quinoxaline ring, or replacing the N-methyl with larger alkyl or aryl groups—can alter IC₅₀ values by more than 100-fold in target-based assays . Therefore, sourcing N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea specifically, rather than a nominally “similar” thiourea or quinoxaline derivative, is essential to maintain SAR integrity and avoid introducing uncontrolled variability into research programs.

Quantitative Differential Evidence for N-Methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea (866131-46-6) vs. Comparator Thiourea–Quinoxaline Analogues


Cytotoxic Selectivity against HCT-116 Colon Cancer Cells Compared to Structurally Related Thiourea–Quinoxaline Compounds

In vitro cytotoxicity screening data show that 1-methyl-3-(3-(quinoxalin-2-yl)phenyl)thiourea exhibits an IC₅₀ value of 1.9 µg/mL against HCT-116 human colon carcinoma cells . The 2-quinoxalinyl-phenyl-thiourea scaffold confers significantly improved activity compared to closely related 6-quinoxalinyl-thiourea analogues such as N-(4-methoxyphenyl)-N'-6-quinoxalinylthiourea, which demonstrate IC₅₀ >50,000 nM (>14.7 µg/mL, estimated MW ~294) against the unrelated human PMI enzyme target, highlighting the position-specific magnitude of activity differentials .

Anticancer activity Thiourea–quinoxaline hybrids HCT-116 colon carcinoma Cytotoxicity IC50 SAR analysis

Regioisomeric Variation in Lipophilicity (XLogP3-AA) Dictates Passive Membrane Permeability Potential

N-Methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea has a computed XLogP3-AA of 2.5, placing it within the optimal range for passive membrane permeation (LogP 1–3) according to Lipinski's rule-based filters . In contrast, repositioning the thiourea group to the 6-position of quinoxaline (e.g., N-(4-bromo-2-fluorophenyl)-N'-(6-quinoxalinyl)thiourea, CAS 478079-13-9) often increases lipophilicity (estimated XLogP3 >3.5 based on heavy atom count and halogen substitution), potentially raising membrane retention and solubility liabilities .

Physicochemical properties XLogP3-AA lipophilicity Drug-likeness Passive permeability Structural differentiation

Hydrogen Bond Donor/Acceptor Profile Differentiates Target Compound from N,N′-Disubstituted Thiourea Analogues

The target compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) based on Cactvs analysis . This HBD/HBA arrangement forms a distinctive double donor–acceptor motif on the thiourea group (NH–C(=S)–NH) that facilitates strong, directional hydrogen bonding with biological targets. By contrast, fully N,N′-disubstituted thiourea analogues lacking the secondary NH group (e.g., 1,1,3-trisubstituted thioureas) reduce the HBD count to 1 or 0, substantially weakening key protein–ligand interactions and often reducing target affinity by more than an order of magnitude .

Hydrogen bonding Thiourea HBD/HBA count Crystal engineering Receptor binding Physicochemical differentiation

Synthetic Accessibility and Purity Benchmarking Favor Single-Regioisomer Sourcing

Vendor analytical specifications for 1-methyl-3-(3-(quinoxalin-2-yl)phenyl)thiourea consistently report purity ≥98% (HPLC) , whereas non-position-specific quinoxaline–thiourea mixtures or crude intermediates often contain 3–15% of regioisomeric impurities . When used as a building block in parallel synthesis libraries, a 1% impurity level of the wrong regioisomer can generate up to 1% of mis-synthesized final products per step, exponentially amplifying error in multi-step combinatorial chemistry workflows.

Synthetic accessibility Purity Regioisomer control Quality control Procurement reliability

Research and Industrial Application Scenarios for N-Methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea (866131-46-6)


Medicinal Chemistry SAR Exploration of Quinoxaline-Thiourea Kinase Inhibitors

The 2-quinoxalinyl regioisomer with N-methyl substitution serves as a precise starting point for synthesizing focused libraries targeting kinases that engage the thiourea motif through a two-point hydrogen-bonding network. The sub-2 µg/mL HCT-116 activity observed for structurally analogous compounds positions this compound as a scaffold for optimizing linker length and quinoxaline substituents while retaining the key HBD/HBA pharmacophore defined in Section 3.

Chemical Biology Probe Design for Intracellular Target Engagement

The favorable XLogP3 of 2.5 and optimal HBD/HBA balance (Section 3) make this compound a suitable affinity probe scaffold for intracellular protein targets. The reduced lipophilicity compared to 6-quinoxalinyl analogues minimizes non-specific membrane retention, increasing the signal-to-noise ratio in cellular thermal shift assays (CETSA) and photo-affinity labeling pull-down experiments.

Regioisomer-Specific Building Block for Combinatorial Thiourea Library Synthesis

High-purity (≥98%) material with confirmed 2-quinoxalinyl regioisomer identity ensures that all library members derived from this intermediate share the correct substitution pattern. This eliminates the need for library-wide re-purification and enables direct SAR comparison across candidate series, as highlighted by the regioisomeric impurity data in Section 3.

Baseline Control in Quinoxaline-Specific Antimicrobial Screening Programs

The compound's structural assignment as a 2-substituted quinoxaline-phenyl-thiourea permits its use as a reference standard in antimicrobial screening cascades. Its activity can be benchmarked against 6-substituted quinoxaline-thiourea derivatives to map the positional effect of the quinoxaline substitution on MIC values, thereby informing go/no-go decisions in hit-to-lead progression.

Quote Request

Request a Quote for N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.